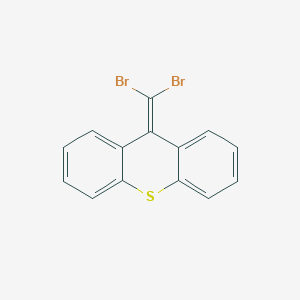

9H-Thioxanthene, 9-(dibromomethylene)-

Beschreibung

Contextualization of Thioxanthene (B1196266) Scaffolds in Organic Chemistry

The thioxanthene scaffold, a tricyclic system comprising a central thiopyran ring flanked by two benzene (B151609) rings, is a privileged structure in medicinal and materials chemistry. nih.govnih.gov Its rigid, butterfly-like conformation provides a unique three-dimensional arrangement for substituent groups, influencing the molecule's interaction with biological targets or its photophysical properties. Thioxanthene derivatives have been investigated for a range of applications, including as antitumor agents and fluorescent probes. nih.govnih.gov The sulfur atom in the central ring and the carbon at the 9-position are key sites for chemical modification, allowing for the synthesis of a diverse library of compounds. chemicalbook.com

Significance of Dibromomethylene Moieties in Synthetic Design

The dibromomethylene group (=CBr₂) is a versatile functional group in organic synthesis. It serves as a precursor to various other functionalities, most notably alkynes, through reactions like the Corey-Fuchs reaction. jk-sci.comwikipedia.org In this two-step process, an aldehyde or ketone is first converted to the corresponding 1,1-dibromoolefin, which is then treated with a strong base to yield a terminal alkyne. jk-sci.comalfa-chemistry.comsynarchive.com The dibromomethylene unit can also participate in other transformations, making it a valuable synthon for constructing complex molecular architectures.

Overview of 9H-Thioxanthene, 9-(dibromomethylene)- as a Research Intermediate

9H-Thioxanthene, 9-(dibromomethylene)- is a specialized organic compound that, while not extensively documented in readily available literature, holds significant potential as a research intermediate. Its structure suggests a primary role as a precursor in the synthesis of other novel thioxanthene derivatives. The presence of the reactive dibromomethylene group attached to the thioxanthene core opens up avenues for further chemical transformations.

A plausible and widely recognized synthetic route to 9H-Thioxanthene, 9-(dibromomethylene)- involves the reaction of thioxanthen-9-one (B50317) with a dibromomethylene-ylide, typically generated in situ from carbon tetrabromide and triphenylphosphine. wikipedia.org This is a variation of the well-established Wittig reaction or more specifically, the first step of the Corey-Fuchs reaction. organic-chemistry.orgmasterorganicchemistry.com

Proposed Synthesis of 9H-Thioxanthene, 9-(dibromomethylene)-

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

|---|

The resulting dibromomethylene compound is expected to be a crystalline solid, and its characterization would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for 9H-Thioxanthene, 9-(dibromomethylene)-

| Technique | Expected Features |

|---|---|

| ¹³C NMR | A characteristic signal for the dibromomethylene carbon (=CBr₂) and signals corresponding to the thioxanthene framework. |

| ¹H NMR | Signals in the aromatic region corresponding to the protons on the thioxanthene rings. |

| Mass Spec | A molecular ion peak corresponding to the mass of C₁₄H₈Br₂S, with a characteristic isotopic pattern due to the two bromine atoms. |

Current Research Landscape and Key Challenges

The current research landscape for compounds like 9H-Thioxanthene, 9-(dibromomethylene)- is largely defined by the exploration of new synthetic methodologies and the development of novel functional molecules. A key challenge in the synthesis of this and similar compounds can be the stability of the reagents and intermediates, as well as achieving high yields and selectivity. For instance, in the Corey-Fuchs reaction, the choice of base and reaction conditions can be critical to either isolate the dibromoolefin or proceed directly to the alkyne. wikipedia.org

Future research will likely focus on the isolation and full characterization of 9H-Thioxanthene, 9-(dibromomethylene)- and the subsequent exploration of its reactivity. Its use as a building block for more complex thioxanthene-based systems, such as those with extended conjugation or those designed for specific biological or material science applications, represents a promising area of investigation. The development of more efficient and environmentally benign methods for its synthesis also remains an ongoing challenge in synthetic organic chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

681164-18-1 |

|---|---|

Molekularformel |

C14H8Br2S |

Molekulargewicht |

368.1 g/mol |

IUPAC-Name |

9-(dibromomethylidene)thioxanthene |

InChI |

InChI=1S/C14H8Br2S/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |

InChI-Schlüssel |

VNRJDTGUKWHBKC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3S2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 9h Thioxanthene, 9 Dibromomethylene and Its Analogues

Strategies for Carbon-Carbon Double Bond Formation

The creation of the exocyclic carbon-carbon double bond at the 9-position of the thioxanthene (B1196266) ring is a critical step in the synthesis of 9H-thioxanthene, 9-(dibromomethylene)-. Various olefination techniques have been adapted for this purpose, with the Corey-Fuchs reaction being a prominent example.

Corey-Fuchs Olefination Approaches

The Corey-Fuchs reaction is a reliable two-step method for converting aldehydes or ketones into terminal alkynes. researchgate.netnih.gov However, the intermediate in this reaction is a 1,1-dihalo-olefin, which in the case of 9H-thioxanthen-9-one, directly yields the target molecule, 9H-thioxanthene, 9-(dibromomethylene)-. researchgate.netwikipedia.org

The reaction begins with the treatment of 9H-thioxanthen-9-one with a reagent prepared from carbon tetrabromide and triphenylphosphine. researchgate.netwikipedia.org This forms a phosphorus ylide which then reacts with the ketone in a manner analogous to the Wittig reaction to produce the gem-dibromoalkene. wikipedia.org

Reaction Scheme:

Step 1: Ylide Formation: 2 Ph₃P + CBr₄ → Ph₃P=CBr₂ + Ph₃PBr₂

Step 2: Olefination: 9H-thioxanthen-9-one + Ph₃P=CBr₂ → 9H-Thioxanthene, 9-(dibromomethylene)- + Ph₃PO

This method is valued for its applicability to a wide range of substrates and generally good yields. nih.gov The reaction conditions are typically mild, making it a favored approach in many synthetic campaigns. nih.gov

Palladium-Catalyzed Annulation and Cross-Coupling Methodologies

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov In the context of thioxanthene chemistry, these methods are primarily used for the synthesis of substituted derivatives, which can then be further functionalized. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the aromatic rings of the thioxanthene scaffold. nih.gov While not directly forming the dibromomethylene group, these methodologies are crucial for creating a diverse library of thioxanthene-based compounds. nih.gov

Suzuki Cross-Coupling in Polymer Precursor Synthesis

The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. nih.gov This reaction is particularly valuable in polymer chemistry for creating conjugated polymers. In the synthesis of poly(thioxanthene) derivatives, the Suzuki coupling can be used to link thioxanthene monomers. rsc.org For example, a di-boronic acid or ester derivative of a thioxanthene can be coupled with a di-haloaromatic monomer to build a polymer chain. These polymers, which can incorporate the 9H-thioxanthene, 9-(dibromomethylene)- unit, are of interest for their potential applications in organic electronics. rsc.org The reaction conditions for Suzuki couplings are generally mild and tolerant of a wide range of functional groups, making it a versatile tool for synthesizing complex macromolecular structures. nih.govnih.gov

Synthesis of 9H-Thioxanthene, 9-(dibromomethylene)-10,10-dioxide and Related Oxidized Forms

The sulfur atom in the thioxanthene ring system can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. The synthesis of this compound10,10-dioxide typically involves the oxidation of the parent 9H-thioxanthene, 9-(dibromomethylene)-.

A common method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in acetic acid. chemicalbook.com The oxidation of the sulfide (B99878) to the sulfone significantly alters the electronic properties of the molecule, which can be desirable for certain applications. For instance, thioxanthen-9-one-10,10-dioxides have been investigated for various biological activities. nih.govnih.gov The synthesis of these oxidized forms often proceeds in good yields. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of byproducts. scielo.brchemrxiv.org In the academic synthesis of 9H-thioxanthene, 9-(dibromomethylene)- and its derivatives, several factors are considered for optimization.

For the Corey-Fuchs reaction, the choice of solvent, temperature, and the stoichiometry of the reagents can significantly impact the outcome. For instance, using an excess of the phosphine-ylide reagent can help to drive the reaction to completion.

In the case of palladium-catalyzed coupling reactions, optimization involves screening different palladium catalysts, ligands, bases, and solvents to find the ideal combination for a specific substrate. scielo.br The temperature and reaction time are also crucial parameters that need to be fine-tuned. scielo.brchemrxiv.org For example, microwave irradiation has been shown to accelerate some coupling reactions, leading to higher yields in shorter times. nih.gov

The table below summarizes typical reaction parameters that are often optimized in the synthesis of thioxanthene derivatives.

| Parameter | Corey-Fuchs Olefination | Palladium-Catalyzed Coupling | Oxidation |

| Catalyst/Reagent | Triphenylphosphine, Carbon Tetrabromide | Palladium acetate, various phosphine (B1218219) ligands | Hydrogen Peroxide, m-CPBA |

| Solvent | Dichloromethane, Tetrahydrofuran | Toluene (B28343), Dioxane, DMF | Acetic Acid, Dichloromethane |

| Base | Not applicable | Potassium carbonate, Cesium carbonate | Not applicable |

| Temperature | 0 °C to room temperature | Room temperature to >100 °C | Room temperature to reflux |

| Reaction Time | 1 to 24 hours | 30 minutes to 48 hours | 1 to 12 hours |

This table presents a generalized overview of reaction conditions and may vary depending on the specific substrates and desired products.

Through careful optimization of these parameters, researchers can achieve efficient and high-yielding syntheses of 9H-thioxanthene, 9-(dibromomethylene)- and a wide array of its analogues for further study and application. scielo.brchemrxiv.org

Mechanistic Investigations of 9h Thioxanthene, 9 Dibromomethylene Reactivity

Role as a 1,1-Dibromoalkene in Organic Transformations

The primary role of 9H-Thioxanthene, 9-(dibromomethylene)- in organic transformations is as a precursor to a highly reactive vinyl carbene intermediate. This transformation is most notably achieved through the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. instras.comnih.govnih.gov The FBW rearrangement is a classic reaction of 1,1-diaryl-2-haloalkenes, which upon treatment with a strong base, rearrange to form alkynes. instras.com

The mechanism commences with the deprotonation of the vinylic hydrogen by a strong base, such as an organolithium reagent or an alkoxide. This is followed by the elimination of a bromide ion to generate a vinyl carbene. instras.com This carbene is highly unstable and rapidly undergoes a 1,2-aryl migration, where one of the aryl groups attached to the carbene carbon shifts to the adjacent carbon, resulting in the formation of a strained, cyclic alkyne. In the case of 9H-Thioxanthene, 9-(dibromomethylene)-, this rearrangement would lead to the formation of a dibenzothiophene-fused cycloalkyne.

The general mechanism for the FBW rearrangement is outlined below:

Deprotonation: A strong base abstracts the vinylic proton from the 1,1-dihaloalkene.

Alpha-Elimination: The resulting vinyl anion undergoes elimination of a halide ion to form a vinyl carbene intermediate.

1,2-Aryl Migration: One of the aryl groups migrates, leading to the formation of the alkyne product. instras.com

The migratory aptitude of the rearranging group in the FBW rearrangement follows the trend of carbanion stability, with aryl and alkynyl groups showing a high propensity to migrate. nih.gov The reaction conditions, including the choice of base and solvent, can influence the reaction pathway and product distribution. researchgate.net For instance, the use of lanthanum metal in the presence of iodine has also been reported to effect the FBW rearrangement of gem-dihaloalkenes to alkynes. researchgate.net

Pathways in Overcrowded Alkene Formation

9H-Thioxanthene, 9-(dibromomethylene)- is a key precursor for the synthesis of highly sterically hindered or "overcrowded" alkenes, most notably bis(9-thioxanthylidene). These molecules exhibit unique properties due to the severe steric strain around the central carbon-carbon double bond. This strain forces the molecule to adopt non-planar, often helical, conformations. nih.gov

One potential pathway to these overcrowded alkenes from 9H-Thioxanthene, 9-(dibromomethylene)- involves the generation of the corresponding vinyl carbene, which can then dimerize. However, a more common and controlled method for synthesizing bisthioxanthylidenes is the Barton-Kellogg reaction. This reaction involves the coupling of a diazo compound with a thioketone to form an episulfide, which then extrudes sulfur to yield the alkene. nih.govrug.nl While this method does not directly start from 9H-Thioxanthene, 9-(dibromomethylene)-, the chemistry is related, as the diazo compound is often generated from the corresponding ketone's hydrazone, a close relative of the starting material for the dibromoalkene.

A more direct, albeit less controlled, route could involve a metal-mediated reductive coupling of 9H-Thioxanthene, 9-(dibromomethylene)-. Such reactions are known to produce symmetrical alkenes from dihalo compounds.

The formation of these overcrowded alkenes is challenging due to the high steric hindrance associated with bringing two bulky thioxanthene (B1196266) units together to form a double bond. nih.gov The resulting alkenes, like bisthioxanthylidenes, are not planar and adopt folded or twisted geometries to alleviate this steric strain. nih.gov

Reaction Stereochemistry and Conformational Control

The stereochemistry and conformational outcomes of reactions involving 9H-Thioxanthene, 9-(dibromomethylene)- are largely dictated by the steric bulk of the thioxanthene moiety. The products of its reactions, particularly the overcrowded alkenes, exhibit complex stereochemical features, including helical chirality. nih.gov

Overcrowded alkenes like bisthioxanthylidenes exist as a mixture of conformers. The primary ways these molecules accommodate steric strain are by twisting around the central double bond and by folding of the tricyclic thioxanthene units. This leads to four main conformers: syn-folded (helical), anti-folded (non-helical), and their corresponding enantiomers. nih.gov

The interconversion between these conformers can often be controlled by external stimuli, such as light or heat, making them interesting candidates for molecular switches. rsc.org For example, the photochemical cis-trans isomerization of helically shaped overcrowded alkenes can lead to an inversion of the molecule's helicity. instras.comrsc.org

The stereospecificity of reactions is also a key consideration. For instance, the FBW rearrangement can proceed with a high degree of stereochemical control, with the geometry of the starting alkene influencing the configuration of the product. nih.gov In the formation of overcrowded alkenes, the stereochemistry of the final product is a result of the complex interplay of steric and electronic effects during the bond-forming steps.

Metal-Catalyzed Reaction Mechanisms

While the FBW rearrangement is often base-induced, metal catalysis also plays a significant role in the reactivity of 1,1-dibromoalkenes like 9H-Thioxanthene, 9-(dibromomethylene)-. Metal-catalyzed reactions can offer alternative pathways with different selectivities and functional group tolerance.

Fritsch-Buttenberg-Wiechell Rearrangement: The FBW rearrangement can be promoted by certain metals. For example, lanthanum metal activated with iodine has been shown to mediate the conversion of gem-dihaloalkenes to alkynes. researchgate.net The proposed mechanism involves two single-electron transfers from the lanthanum metal, leading to the formation of the vinyl carbene intermediate, which then rearranges. researchgate.net Similarly, magnesium alkylidene carbenoids, generated from related precursors, undergo the FBW rearrangement. nih.gov

Cross-Coupling Reactions: The vinylic C-Br bonds in 9H-Thioxanthene, 9-(dibromomethylene)- are susceptible to metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions. Although specific examples with this exact substrate are not prevalent in the reviewed literature, the general reactivity of vinyl bromides is well-established.

In a potential Heck reaction, one of the C-Br bonds could undergo oxidative addition to a palladium(0) catalyst. The resulting vinylpalladium(II) species could then couple with an alkene to form a substituted diene. organic-chemistry.org This reaction typically proceeds with high regio- and stereoselectivity. organic-chemistry.org

A Suzuki coupling would involve the reaction of the dibromoalkene with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl or aryl substituents at the vinylic position, leading to the formation of tetrasubstituted alkenes.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves:

Oxidative Addition: The vinyl bromide adds to the low-valent metal catalyst (e.g., Pd(0)).

Transmetalation (for Suzuki) or Alkene Insertion (for Heck): The second reaction partner is introduced.

Reductive Elimination: The coupled product is released, and the catalyst is regenerated.

These metal-catalyzed transformations provide a powerful tool for the functionalization of 9H-Thioxanthene, 9-(dibromomethylene)-, enabling the synthesis of a diverse array of complex and sterically hindered molecules.

Advanced Characterization and Computational Studies of 9h Thioxanthene, 9 Dibromomethylene

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental to the characterization of molecular structures and the probing of electronic properties. For 9H-Thioxanthene, 9-(dibromomethylene)-, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, X-ray Diffraction, and UV-Visible spectroscopies would provide a complete picture of its molecular identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

In a ¹H NMR spectrum, the eight aromatic protons on the thioxanthene (B1196266) core would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would be influenced by the dibromomethylene group at the 9-position, which introduces asymmetry.

The ¹³C NMR spectrum would be characterized by signals for the eight aromatic carbons and the carbons of the central ring and the exocyclic double bond. The quaternary carbon of the C=CBr₂ group would likely be found significantly downfield. The C9 carbon of the thioxanthene ring, being part of an exocyclic double bond, would also have a characteristic chemical shift.

Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and bonding within a molecule. For 9H-Thioxanthene, 9-(dibromomethylene)-, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1450-1600 cm⁻¹ region.

C=C stretching: The exocyclic carbon-carbon double bond would have a characteristic stretching frequency.

C-S stretching: Associated with the thiopyran ring, usually found in the fingerprint region.

C-Br stretching: These vibrations occur at lower frequencies, typically below 800 cm⁻¹.

While a publication by Nabeel A. A. Al-Radha and Asmaa J. Kadhim presents IR data for some thioxanthone derivatives, it does not include the specific compound of interest. researchgate.net The IR spectrum of the parent compound, 9H-thioxanthene, has been recorded on a KBr wafer. nih.gov

X-ray Diffraction Analysis of Derivatives

The thioxanthene framework in this derivative is noted to be twisted, with a dihedral angle of 29.3(5)° between the two benzene (B151609) rings. nih.govresearchgate.net The bond lengths and angles within the core are within normal ranges. nih.govresearchgate.net This non-planar conformation is a characteristic feature of the thioxanthene ring system.

Table 1: Selected Crystallographic Data for 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene

| Parameter | Value | Reference |

| Chemical Formula | C₂₃H₂₈Br₂S | nih.gov |

| Molecular Weight | 496.33 | nih.govresearchgate.net |

| Crystal System | Tetragonal | nih.govresearchgate.net |

| Space Group | I4₁cd | nih.govresearchgate.net |

| a (Å) | 21.8234 (2) | nih.govresearchgate.net |

| c (Å) | 18.8025 (5) | nih.govresearchgate.net |

| V (ų) | 8954.9 (3) | nih.govresearchgate.net |

| Z | 16 | nih.govresearchgate.net |

| Temperature (K) | 298 | nih.govresearchgate.net |

| C11-S1-C12 angle (°) | 99.5 (2) | researchgate.net |

| Thioxanthene core torsion angle (C11-S1-C12-C4) (°) | 29.3 (5) | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The conjugated system of 9H-Thioxanthene, 9-(dibromomethylene)-, comprising the dibenzo-fused thiopyran ring and the exocyclic double bond, is expected to give rise to characteristic π-π* transitions. The NIST Chemistry WebBook provides UV/Visible spectral data for the related compound thioxanthone. nist.gov Furthermore, spectroelectrochemical studies on derivatives such as 2-methyl-9H-thioxanthene-9-one have shown strong absorption in the UV-VIS-NIR region, which was interpreted with the aid of time-dependent DFT. rsc.org For 9H-Thioxanthene, 9-(dibromomethylene)-, one would anticipate absorption bands corresponding to the electronic transitions within its specific chromophore.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Investigations of Electronic Structure and Transitions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For 9H-Thioxanthene, 9-(dibromomethylene)-, DFT calculations could be employed to:

Calculate vibrational frequencies: To aid in the assignment of experimental IR and Raman spectra.

Determine electronic properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential map.

Simulate electronic spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing theoretical support for experimental UV-Visible spectra.

Studies on similar heterocyclic systems, such as 9-(4-Hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione, have successfully used DFT (specifically the B3LYP/6-311G(d,p) basis set) to determine the most stable optimized structure and to analyze FTIR, NMR, and UV-Vis spectra through TD-DFT. semanticscholar.org Similarly, DFT has been used to interpret the electronic absorption spectra of thioxanthene derivatives and their ions. rsc.org These studies demonstrate the utility of DFT in providing a deeper understanding of the structure-property relationships in this class of compounds.

Studies of Intramolecular Charge Transfer Phenomena in Derivatives

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where photoexcitation leads to a significant redistribution of electron density within a molecule, typically from an electron-donating (donor) moiety to an electron-accepting (acceptor) group. In the context of thioxanthene derivatives, the thioxanthone core is often utilized as an effective electron acceptor. researchgate.netacs.org The introduction of electron-donating groups to this core structure can induce ICT upon excitation.

Research on donor-acceptor type thioxanthones has demonstrated that the photophysical properties of these molecules are highly sensitive to the polarity of their environment. nih.govacs.org For instance, in derivatives where donor groups like phenoxazine (B87303) or carbazole (B46965) are attached to the thioxanthone scaffold, a low-energy absorption band can be observed, which is indicative of a charge transfer state. nih.govacs.org The emission spectra of such compounds often show a pronounced solvatochromic shift, where the emission wavelength increases with solvent polarity. This is a hallmark of an excited state with a larger dipole moment than the ground state, consistent with the formation of an ICT state. nih.govacs.org

While 9H-Thioxanthene, 9-(dibromomethylene)- itself does not possess a classic strong donor-acceptor architecture, the dibromomethylene group at the 9-position is expected to be electron-withdrawing. The introduction of electron-donating substituents onto the aromatic rings of the thioxanthene core would create a push-pull system, making it a candidate for ICT phenomena. The sulfur atom in the central ring can also play a role in mediating charge transfer.

Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions and the nature of excited states in these systems. rsc.orgsciengine.com Such calculations can predict the energies of the ground and excited states, the oscillator strengths of transitions, and the distribution of molecular orbitals (like the HOMO and LUMO), which can confirm the charge transfer character of an electronic transition. rsc.orgnih.gov

Below is a table summarizing representative photophysical data for donor-acceptor thioxanthone derivatives, illustrating the effect of solvent polarity on their emission properties, which is characteristic of ICT.

| Compound Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Thioxanthone-Carbazole | Dichloromethane | 345, 405 | 443 | 38 |

| Thioxanthone-Phenoxazine | Hexane | 360, 420 | 529 | 109 |

| Thioxanthone-Phenoxazine | Chloroform | 362, 425 | 703 | 278 |

This table is a representation of data found in the literature for donor-acceptor thioxanthone derivatives to illustrate the principles of ICT and is not specific to 9H-Thioxanthene, 9-(dibromomethylene)-. nih.govacs.org

Conformational Analysis and Energy Landscapes

Crystallographic studies of 9-substituted thioxanthene derivatives have revealed that the central ring often exists in a distorted boat conformation. nih.gov The degree of this distortion is influenced by the nature of the substituent at the 9-position. For 9H-Thioxanthene, 9-(dibromomethylene)-, the sp²-hybridized carbon of the exocyclic double bond will influence the puckering of the central ring.

The conformational landscape of such molecules includes the possibility of ring inversion, a process where the molecule flips between two energetically equivalent boat-like conformations. This process is analogous to the chair-to-chair interconversion in cyclohexane. youtube.comyoutube.com The energy barrier for this inversion in thioxanthene derivatives is influenced by the steric and electronic properties of the substituents. In S-monosubstituted tricyclic diaryl sulfides, substituents can adopt either a pseudoaxial or pseudoequatorial orientation, with the preferred conformation being dependent on various factors, including substituent nature and solvent interactions. sci-hub.se

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of these molecules. researchgate.netnih.gov These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. Key geometric parameters, such as the dihedral angle between the two benzene rings, provide a quantitative measure of the folding of the thioxanthene ring.

The table below presents typical conformational parameters for the thioxanthene ring system based on computational and experimental data from related structures.

| Parameter | Description | Typical Value |

| Dihedral Angle (Benzene-Benzene) | The angle between the mean planes of the two fused benzene rings. | 135° - 145° |

| Puckering Amplitude (Q) | A measure of the total puckering of the central ring. | ~0.5 - 0.6 Å |

| Substituent Orientation (at C9) | The preferred orientation of a substituent on the central ring. | Pseudoaxial or Pseudoequatorial |

This table provides representative data for the conformational properties of the thioxanthene ring system based on studies of its derivatives and is not specific to 9H-Thioxanthene, 9-(dibromomethylene)-. nih.govsci-hub.se

Applications of 9h Thioxanthene, 9 Dibromomethylene in Functional Materials and Advanced Organic Synthesis

Precursor in Polymeric Materials Development

9H-Thioxanthene, 9-(dibromomethylene)- is a key starting material for the synthesis of advanced functional molecules that can be integrated into polymeric systems. Its primary role is not as a direct monomer in polymerization, but as a critical component in creating discrete, highly functionalized molecules with tetraarylethylene-like structures, which can then be utilized in material applications.

Synthesis of Tetraarylethylene-Based Conjugated Polymers

Research has prominently featured 9H-Thioxanthene, 9-(dibromomethylene)- in the synthesis of a specific class of tetraarylethylene derivatives known as bis(tricyclic) aromatic enes (BAEs). nih.govresearchgate.net These molecules are synthesized via a palladium-catalyzed double cross-coupling reaction. In this process, 9-(dibromomethylene)thioxanthene reacts with organostannane compounds, such as phenazastannines or 10,10-dimethyl-10H-phenothiastannin, to form the target BAEs. nih.govresearchgate.net

This synthetic protocol allows for the creation of heteromerous BAEs, which consist of two different tricyclic moieties linked by the central ethylene (B1197577) bridge derived from the dibromomethylene group. nih.gov The resulting overcrowded alkene structure is a key feature of these tetraarylethylene-based compounds. These BAEs are noted for their high thermal stability, with decomposition temperatures (Td, 5% mass loss) recorded as high as 303-322 °C, indicating their robustness for materials applications. nih.gov

Aggregation-Induced Emission (AIE) Properties of Derived Polymers

The concept of aggregation-induced emission (AIE) is central to the functional properties of materials derived from 9H-Thioxanthene, 9-(dibromomethylene)-. AIE is a phenomenon where non-luminescent or weakly luminescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state. nih.govpolymer.cnrsc.org This effect is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. nih.gov

The BAEs synthesized from 9-(dibromomethylene)thioxanthene exhibit classic AIE characteristics. While they may show weak fluorescence in solution, they become brilliant luminophores in their solid, microcrystalline form. nih.gov This solid-state emission is a direct consequence of the rigid environment preventing the torsional motions of the bulky aromatic groups around the central double bond. Furthermore, when these BAEs are dispersed as a dopant within a polymer matrix like poly(methyl methacrylate) (PMMA), the emission efficiency is often further enhanced. nih.govresearchgate.net This indicates that the polymer matrix effectively isolates the BAE molecules and restricts their intramolecular rotations, leading to even higher fluorescence quantum yields. nih.gov

Design and Development of Optoelectronic Materials

The unique electronic and photophysical properties of compounds derived from 9H-Thioxanthene, 9-(dibromomethylene)- make them prime candidates for use in optoelectronic devices.

Use in Highly Fluorescent Bis(tricyclic) Aromatic Enes (BAEs)

As established, 9H-Thioxanthene, 9-(dibromomethylene)- is a cornerstone for synthesizing bis(tricyclic) aromatic enes (BAEs). nih.govresearchgate.net These BAEs are a novel class of organic luminophores that exhibit strong fluorescence, typically in the blue-to-green region of the spectrum, when in the solid state or embedded in a polymer film. nih.govresearchgate.net The synthesis involves a palladium-catalyzed reaction between 9-(dibromomethylene)thioxanthene and other tricyclic stannane (B1208499) derivatives. nih.gov

Density functional theory (DFT) calculations have provided insight into their electronic behavior. For BAEs containing the thioxanthene (B1196266) moiety, photo-absorption is governed by π–π* transitions. nih.govresearchgate.net However, if the sulfur atom in the thioxanthene is oxidized to a sulfone (thioxanthene-S,S-dioxide), the optical excitation involves an intramolecular charge transfer (ICT) process. In these cases, the acridine (B1665455) or thioxanthene part of the molecule acts as an electron donor, while the electron-accepting thioxanthene-S,S-dioxide moiety serves as the acceptor. nih.govresearchgate.net

Research on Solid-State Fluorescence and Quantum Yield Enhancement

A significant area of research for BAEs derived from 9H-Thioxanthene, 9-(dibromomethylene)- is the enhancement of their solid-state fluorescence and quantum yield (Φ). In their microcrystalline or powder form, these BAEs demonstrate good to high quantum yields, with reported values ranging from 0.45 to 0.88. nih.gov This is a substantial improvement over their fluorescence in toluene (B28343) solution. nih.gov

The quantum yield can be further improved by incorporating the BAEs into a polymer matrix. When dispersed in a poly(methyl methacrylate) (PMMA) film, the BAEs show even more efficient blue-to-green light emission, with quantum yields reaching values between 0.59 and 0.91. nih.govresearchgate.net This enhancement underscores the AIE properties of these materials, where the rigid polymer environment suppresses non-radiative decay pathways. nih.gov

The following table summarizes the photophysical properties of selected BAEs derived from thioxanthene precursors.

| Compound | Emission (Solid State) | Quantum Yield (Φ) (Solid) | Quantum Yield (Φ) (in PMMA) |

| BAE 3a | 443 nm | 0.45 | 0.59 |

| BAE 3c | 448 nm | 0.88 | 0.91 |

| Data sourced from Molecules (2024). nih.gov |

Charge Transporting Material Investigations

Investigations into the charge transport properties of materials derived from 9H-Thioxanthene, 9-(dibromomethylene)- are an emerging area of interest. BAEs have been generally identified as a class of materials with potential for charge transport applications. nih.gov

More specific research has explored "mixed" BAEs, for example, those containing both a thioxanthene (TX) and an acridine (Acr) motif. These asymmetric BAEs have been shown to be reversible conformational redox switches. researchgate.net Their redox properties are intermediate between their symmetric parent compounds, which allows for the interconversion between three distinct and stable redox and conformational states at mild potentials. researchgate.net These states include a neutral anti-folded state, a dicationic orthogonal state, and a unique twisted monoradical cation state. researchgate.net The ability to switch between these states with different geometries, polarities, and electronic properties indicates a capacity for controlled charge transport, making them interesting candidates for molecular electronics and switches. researchgate.net Additionally, other types of thioxanthene derivatives have been incorporated into polymers to study charge transport mechanisms and create materials with memristive effects. researchgate.netrsc.org

Intermediacy in Molecular Switches and Motors Research

The compound 9H-Thioxanthene, 9-(dibromomethylene)- serves as a crucial precursor in the synthesis of a class of molecular machines known as overcrowded alkenes, which are central to the development of molecular switches and motors. Its primary role is to provide the necessary thioxanthene core, which is subsequently transformed into the active components of these sophisticated systems.

Detailed Research Findings

Research into molecular switches has prominently featured bisthioxanthylidene-based overcrowded alkenes. These molecules are capable of undergoing significant, reversible conformational changes in response to external stimuli, such as electrochemical oxidation and reduction. nih.gov The fundamental switching action of these molecules involves a transition between a folded (or anti-folded) neutral state and a planar (or orthogonal) dicationic state. This large-scale geometric change is the basis for their function as switches and actuators at the molecular level. nih.gov

The synthesis of these functional bisthioxanthylidene switches often relies on the Barton-Kellogg reaction. This reaction typically involves the coupling of a thioxanthen-9-thione (a thioketone) with a diazo compound derived from a thioxanthene hydrazone. nih.gov 9H-Thioxanthene, 9-(dibromomethylene)- is a key starting material for accessing the required thioketone precursor. The gem-dibromoalkene functionality can be readily converted into a thioketone, which then enters the synthetic pathway to form the final overcrowded alkene.

A rapid, one-pot synthesis method has been developed that allows for the creation of various substituted bisthioxanthylidenes in approximately 25 minutes, starting from the thioketone. This efficiency highlights the importance of having reliable access to precursors like 9H-Thioxanthene, 9-(dibromomethylene)-. The resulting molecular switches exhibit robust electrochemical behavior, where the two distinct geometric states are addressable through both electrochemical and chemical means. nih.gov

Table 1: Conformational States of Bisthioxanthylidene Molecular Switches

| State | Stimulus | Conformation | Key Feature |

|---|---|---|---|

| Neutral | - | Folded / Anti-folded | Ground state geometry |

| Dicationic | Oxidation | Orthogonal / Planar | Switched state geometry |

| Neutral | Reduction | Folded / Anti-folded | Reverts to ground state |

This table summarizes the electrochemical switching mechanism of bisthioxanthylidene overcrowded alkenes, which are synthesized from precursors derived from 9H-Thioxanthene, 9-(dibromomethylene)-. nih.gov

Role in Photopolymer Material Sensitization

While not a direct sensitizer (B1316253) itself, 9H-Thioxanthene, 9-(dibromomethylene)- is a valuable precursor for the synthesis of potent photoinitiators used in photopolymerization. The transformation of its dibromomethylene group into a carbonyl group yields 9H-Thioxanthen-9-one, commonly known as thioxanthone. Thioxanthone and its derivatives are a well-established class of Type II photoinitiators, critical for applications ranging from coatings and inks to advanced 3D printing. mdpi.commdpi.com

Detailed Research Findings

Thioxanthone-based molecules function as highly efficient organic photocatalysts or photosensitizers. mdpi.comacs.org In a typical Type II photoinitiating system, the thioxanthone molecule absorbs UV or visible light, promoting it to an excited triplet state. This excited molecule cannot initiate polymerization directly but participates in an electron transfer process with a co-initiator, typically a tertiary amine. The thioxanthone is reduced, and the amine is oxidized, generating an active amine-derived radical that initiates the free-radical polymerization of monomers like acrylates. mdpi.com

Halogenated derivatives of thioxanthene dyes have been specifically studied for their role in sensitizing photopolymer materials, demonstrating the importance of the core structure that 9H-Thioxanthene, 9-(dibromomethylene)- provides. researchgate.net Research has also focused on developing novel thioxanthone derivatives that can act as metal-free photoredox catalysts, active in both oxidative and reductive cycles, for processes like Atom Transfer Radical Polymerization (ATRP). acs.org These advanced systems enable the controlled synthesis of polymers with specific molecular weights and low dispersity under visible light irradiation. acs.org The versatility of the thioxanthene scaffold, easily accessible from precursors like 9H-Thioxanthene, 9-(dibromomethylene)-, allows for chemical modifications to tune the absorption properties and photoinitiating efficiency for specific applications, including stereolithography. mdpi.com

Table 2: Applications of Thioxanthone-Based Photoinitiators

| Application Area | Polymerization Type | Light Source | Reference |

|---|---|---|---|

| General Photopolymerization | Free-Radical Polymerization | UV/Visible Light | mdpi.commdpi.com |

| 3D Printing (Stereolithography) | Free-Radical Polymerization | Visible Light | mdpi.com |

| Controlled Polymer Synthesis | Atom Transfer Radical Polymerization (ATRP) | Visible Light | acs.org |

| Holographic Recording | Free-Radical Polymerization | Visible Light | researchgate.net |

This table outlines the photopolymerization applications of thioxanthone and its derivatives, which are synthesized from the subject compound.

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The reactive nature of the dibromomethylene group makes 9H-Thioxanthene, 9-(dibromomethylene)- a versatile building block for constructing larger, more complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems.

Detailed Research Findings

Bromo-functionalized aromatic compounds are standard precursors in modern organic synthesis for the construction of larger fused ring systems. nih.govresearchgate.net Methodologies such as Suzuki and Negishi cross-coupling reactions are frequently employed to form new carbon-carbon bonds, extending the aromatic framework. nih.govresearchgate.net Similarly, the Diels-Alder reaction is a powerful tool for creating cyclic and polycyclic structures. For example, 9-bromoanthracene (B49045) is used as a diene or dienophile to create bridged polycyclic systems. jksus.org

9H-Thioxanthene, 9-(dibromomethylene)- can be chemically transformed into several key intermediates suitable for these advanced synthetic strategies.

Conversion to a Ketone: Hydrolysis of the dibromomethylene group yields thioxanthone. The ketone functionality can then undergo condensation reactions (e.g., Friedländer annulation) with appropriate substrates to build new fused heterocyclic rings.

Conversion to an Alkyne: Treatment with a strong base in a Corey-Fuchs reaction can convert the dibromomethylene group into a terminal alkyne. This alkyne is an exceptionally useful handle for cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions to build complex PAHs.

These strategies allow the thioxanthene core to be integrated into larger, rigid structures with potential applications in organic electronics and materials science, where the properties of extended π-conjugated systems are highly sought after. nih.govrsc.org

Table 3: Synthetic Methodologies for Extending Aromatic Systems

| Reaction Type | Precursor Functionality | Resulting Structure Type | Relevance |

|---|---|---|---|

| Suzuki/Negishi Coupling | Bromoarene, Boro-ne/Organozinc | Extended PAHs, Biaryls | Utilizes bromo-functionalized precursors. nih.govresearchgate.net |

| Diels-Alder Cycloaddition | Diene/Dienophile | Bridged Polycycles | C-C bond formation for complex scaffolds. jksus.org |

| Friedländer Annulation | Ketone, Amine | Fused Quinolines/Heterocycles | Builds heterocycles from a ketone intermediate. |

| Corey-Fuchs Reaction | Aldehyde/Ketone | Alkyne | Creates a versatile alkyne building block. |

This table summarizes key synthetic reactions where intermediates derived from 9H-Thioxanthene, 9-(dibromomethylene)- could be employed to synthesize complex molecules.

Exploration in Chemical Sensor Development Methodologies

The rigid, well-defined three-dimensional structure of the thioxanthene scaffold makes it an attractive platform for the design of host molecules for chemical sensing and molecular recognition. 9H-Thioxanthene, 9-(dibromomethylene)- represents a potential starting point for synthesizing such chemosensors.

Detailed Research Findings

Research into host-guest chemistry has demonstrated that derivatives of 9H-thioxanthene can act as effective hosts for the enclathration (trapping) of small organic solvent molecules. ajol.info In one study, novel bis(9-amino-9-aryl-9H-thioxanthenes) were synthesized and their ability to form inclusion complexes was assessed. The synthesis involved converting a 9-phenyl-9H-thioxanthen-9-ol into a reactive thioxanth-9-ylium perchlorate (B79767) intermediate, which was then reacted with a diamine to create a larger host structure. ajol.info

This work underscores the principle of using the rigid thioxanthene units as "walls" to construct a molecular cavity. The effectiveness of a host compound is often improved by its rigidity and the presence of hydrogen-bonding sites that can enhance the association with guest molecules. The synthesized bis-thioxanthene hosts were shown to entrap various solvents, with host-guest ratios determined to be predominantly 1:1, but also including 2:1 and 3:2. ajol.info

The compound 9H-Thioxanthene, 9-(dibromomethylene)- can be envisioned as a precursor for these types of sensor molecules. The two bromine atoms provide reactive sites that can be substituted with amine-containing linkers or other functional groups designed to bind specific analytes, transforming the basic scaffold into a selective chemical sensor.

Table 4: Host-Guest Inclusion by a Bis-thioxanthene Derivative

| Guest Molecule (Solvent) | Observed Host:Guest Ratio | Host Compound |

|---|---|---|

| Dichloromethane | 1:1 | bis(9-amino-9-phenyl-9H-thioxanthene) derivative |

| Chloroform | 1:1 | bis(9-amino-9-phenyl-9H-thioxanthene) derivative |

| Acetone | 2:1 | bis(9-amino-9-phenyl-9H-thioxanthene) derivative |

| Toluene | 1:1 | bis(9-amino-9-phenyl-9H-thioxanthene) derivative |

This table presents examples of the enclathration of various organic solvents by a host molecule built from the thioxanthene scaffold, for which 9H-Thioxanthene, 9-(dibromomethylene)- is a potential precursor. ajol.info

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches to 9H-Thioxanthene, 9-(dibromomethylene)- Derivatives

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the 9H-Thioxanthene, 9-(dibromomethylene)- core. Future research should focus on expanding the library of its derivatives through innovative synthetic strategies.

Key Research Areas:

Cross-Coupling Reactions: The two bromine atoms on the exocyclic double bond are prime candidates for a variety of cross-coupling reactions. Exploring Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could lead to the synthesis of a wide range of derivatives with diverse functionalities, including aryl, alkyl, alkynyl, and amino groups. These reactions would allow for the fine-tuning of the electronic and steric properties of the molecule.

Nucleophilic Substitution Reactions: Investigating the reactivity of the dibromomethylene group towards various nucleophiles could provide access to a plethora of new compounds. Reactions with thiols, amines, and alkoxides could yield derivatives with interesting biological activities or material properties.

Reductive and Oxidative Transformations: Exploring the reduction of the dibromomethylene group could lead to the corresponding methylene (B1212753) or methyl-substituted thioxanthenes. Conversely, oxidative cleavage could provide access to the corresponding thioxanthen-9-one (B50317). These transformations would significantly expand the chemical space accessible from the parent compound.

Table 1: Potential Novel Derivatives of 9H-Thioxanthene, 9-(dibromomethylene)- via Cross-Coupling Reactions

| Reactant | Coupling Reaction | Potential Product | Potential Application Area |

| Arylboronic acid | Suzuki Coupling | 9-(diarylmethylene)-9H-thioxanthene | Organic Light-Emitting Diodes (OLEDs) |

| Organostannane | Stille Coupling | 9-(dialkylmethylene)-9H-thioxanthene | Liquid Crystals |

| Terminal alkyne | Sonogashira Coupling | 9-(dialkynylmethylene)-9H-thioxanthene | Molecular Wires |

| Amine | Buchwald-Hartwig Coupling | 9-(diaminomethylene)-9H-thioxanthene | Medicinal Chemistry |

Advanced Mechanistic Insights into Its Reactivity

A thorough understanding of the reaction mechanisms governing the transformations of 9H-Thioxanthene, 9-(dibromomethylene)- is crucial for the rational design of new synthetic routes and the prediction of product outcomes.

Future investigations should focus on:

Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of the key reactions, such as cross-coupling and nucleophilic substitution, will provide valuable information on reaction rates, activation energies, and equilibrium constants. This knowledge will be instrumental in optimizing reaction conditions.

Reactive Intermediates: The identification and characterization of reactive intermediates, such as carbenoids or vinylidene species, that may be formed during the transformations of the dibromomethylene group, will offer deeper mechanistic understanding. Spectroscopic techniques, such as low-temperature NMR and EPR, could be employed for this purpose.

Computational Modeling: In silico studies, using Density Functional Theory (DFT) and other computational methods, can provide valuable insights into the reaction pathways, transition state geometries, and electronic structures of intermediates and products. rsc.org

Development of Next-Generation Functional Materials Utilizing the Core Structure

The unique combination of a rigid, electron-rich thioxanthene (B1196266) core and a reactive dibromomethylene group makes 9H-Thioxanthene, 9-(dibromomethylene)- an excellent platform for the development of advanced functional materials.

Potential applications to be explored include:

Organic Electronics: By introducing suitable electron-donating or electron-withdrawing groups through the dibromomethylene handle, it may be possible to tune the HOMO and LUMO energy levels of the resulting derivatives for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and OLEDs. rsc.org

Chemosensors: The thioxanthene core is known to exhibit interesting photophysical properties. Functionalization via the dibromomethylene group could lead to the development of novel fluorescent or colorimetric chemosensors for the detection of specific analytes.

Host-Guest Chemistry: The rigid and sterically demanding nature of the thioxanthene scaffold can be exploited for the design of novel host molecules for the selective encapsulation of guest species.

Synergistic Computational and Experimental Research

The integration of computational modeling with experimental studies will be a powerful strategy to accelerate the discovery and development of new derivatives and applications of 9H-Thioxanthene, 9-(dibromomethylene)-.

A synergistic approach would involve:

Predictive Modeling: Using computational methods to predict the electronic, optical, and chemical properties of virtual libraries of derivatives before their synthesis. This will allow for the pre-selection of the most promising candidates for experimental investigation.

Mechanistic Elucidation: Combining experimental data with computational results to gain a comprehensive understanding of reaction mechanisms and to rationalize observed structure-property relationships. biointerfaceresearch.com

Materials by Design: Employing a "materials by design" approach, where computational tools are used to design molecules with specific desired properties, followed by their targeted synthesis and characterization.

Integration into Emerging Fields of Organic Chemistry and Materials Science

The versatile nature of the 9H-Thioxanthene, 9-(dibromomethylene)- scaffold makes it a prime candidate for integration into various emerging fields of research.

Exciting future possibilities include:

Photoredox Catalysis: The photophysical properties of thioxanthene derivatives suggest their potential as novel photoredox catalysts. The ability to fine-tune these properties through the dibromomethylene group could lead to the development of highly efficient and selective catalysts for a range of organic transformations.

Medicinal Chemistry: Thioxanthene derivatives have shown promise in various therapeutic areas. nih.govnih.gov The dibromomethylene group provides a handle to introduce pharmacophoric groups, potentially leading to the discovery of new drug candidates with improved efficacy and selectivity.

Supramolecular Chemistry: The rigid and well-defined structure of the thioxanthene core can be utilized as a building block for the construction of complex supramolecular architectures, such as molecular cages, polymers, and metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 9H-thioxanthene derivatives, and how can reaction conditions be optimized for 9-(dibromomethylene) substitution?

- Methodology : The synthesis of 9H-thioxanthene derivatives typically involves halogenation or sulfonation of the thioxanthene core. For dibromomethylene substitution, bromination agents like PBr₃ or Br₂ under anhydrous conditions are used. A key step involves activating the thioxanthene core with n-BuLi at low temperatures (−78°C) to facilitate electrophilic bromination . Optimization includes controlling stoichiometry (e.g., 2.5 M n-BuLi in hexane) and reaction time (1–2 hours) to minimize side products. Post-reaction quenching with dimethyl disulfide or similar agents improves yield .

Q. How can the purity and structural integrity of 9-(dibromomethylene)-9H-thioxanthene be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% threshold) and detect residual solvents or by-products.

- ¹H/¹³C NMR : Confirm dibromomethylene substitution via characteristic shifts (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) and absence of unreacted starting material .

- X-ray crystallography : For unambiguous confirmation of the dibromomethylene geometry, if single crystals are obtainable via slow evaporation in CH₂Cl₂ .

Q. What are the stability considerations for 9-(dibromomethylene)-9H-thioxanthene under ambient and experimental conditions?

- Methodology : Stability tests should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for thioxanthenes).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as thioxanthene derivatives are prone to radical formation under UV light .

- Hydrolytic stability : Test in buffered solutions (pH 4–10) to assess susceptibility to hydrolysis, particularly at the dibromomethylene group .

Advanced Research Questions

Q. How can conflicting spectral data for 9H-thioxanthene derivatives (e.g., NMR shifts in polar vs. nonpolar solvents) be resolved?

- Methodology : Contradictions arise due to solvent polarity effects or dynamic processes (e.g., tautomerism). Approaches include:

- Variable Temperature (VT) NMR : Identify conformational changes by observing signal coalescence at elevated temperatures.

- Computational modeling (DFT) : Compare calculated chemical shifts (using B3LYP/6-31G*) with experimental data to validate assignments .

- Deuterated solvent trials : Use DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. What mechanistic insights explain the regioselectivity of dibromomethylene substitution in 9H-thioxanthene?

- Methodology : Regioselectivity is governed by electronic and steric factors:

- Electrophilic aromatic substitution (EAS) : The thioxanthene core’s electron-deficient nature directs bromination to the 9-position. Computational Fukui indices can predict reactive sites .

- Steric hindrance : Substituents at adjacent positions (e.g., 2-methyl groups) reduce accessibility, as seen in derivatives like 2-methylthioxanthone .

- Kinetic vs. thermodynamic control : Vary reaction temperature (−78°C to r.t.) to isolate intermediates and characterize via in-situ IR .

Q. How can computational tools predict the pharmacological potential of 9-(dibromomethylene)-9H-thioxanthene derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dopamine receptors, based on structural analogs like Thiothixene) .

- ADMET profiling : Predict absorption (LogP <5), toxicity (AMES test), and metabolic pathways via SwissADME or ADMETlab .

- QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using partial least squares regression .

Q. What strategies mitigate by-product formation during large-scale synthesis of 9-(dibromomethylene)-9H-thioxanthene?

- Methodology :

- Flow chemistry : Improve heat/mass transfer to reduce side reactions (e.g., over-bromination) .

- Catalytic optimization : Replace stoichiometric n-BuLi with catalytic LiCl to minimize waste .

- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess bromine or acidic impurities .

Contradiction Analysis in Literature

Q. How should researchers address discrepancies in reported yields for 9H-thioxanthene derivatives across studies?

- Methodology :

- Reproducibility audits : Replicate procedures with strict control of variables (e.g., solvent dryness, inert atmosphere).

- By-product analysis : Use LC-MS to identify unreported impurities that may inflate yield calculations .

- Meta-analysis : Compare datasets from peer-reviewed journals (e.g., Thieme Chemistry) vs. non-indexed sources, prioritizing methods validated by crystallography .

Q. Why do some studies report divergent biological activities for structurally similar 9H-thioxanthene analogs?

- Methodology :

- Epimerization checks : Test for chiral center inversion (e.g., via CD spectroscopy) in derivatives with flexible substituents .

- Receptor subtype specificity : Use knockout cell lines to isolate target interactions (e.g., D2 vs. D3 dopamine receptors) .

- Solubility factors : Re-evaluate activity in different media (e.g., PBS vs. DMSO) to account for aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.